Verubecestat - 1286770-55-5

Verubecestat

Catalog Number: EVT-253591
CAS Number: 1286770-55-5
Molecular Formula: C17H17F2N5O3S
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verubecestat (MK-8931) is a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative classified as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. [] It is a potent and selective inhibitor of BACE1, an enzyme crucial for the production of amyloid-beta (Aβ) peptides. [] Verubecestat has been investigated as a potential therapeutic agent for Alzheimer's disease (AD) due to its ability to reduce Aβ levels in the central nervous system. []

Future Directions
  • Timing of intervention: The failure of Verubecestat in symptomatic AD suggests that intervening at earlier stages of the disease, potentially even before amyloid deposition, might be more effective. [, ]
  • Understanding BACE1 biology: Further research is needed to comprehensively elucidate the role of BACE1 in AD pathology and to address potential off-target effects associated with its inhibition. [, ]
  • Developing more potent and selective BACE1 inhibitors: Improving the selectivity and potency of BACE1 inhibitors could potentially mitigate side effects and enhance therapeutic efficacy. []
  • Combination therapy: Exploring the potential of Verubecestat in combination with other AD therapies, such as tau-targeting agents, could be a promising avenue for future research. []
  • Developing personalized medicine approaches: Identifying subgroups of patients who may benefit from BACE1 inhibition based on genetic or biomarker profiles could improve the success of future clinical trials. []
Synthesis Analysis

The synthesis of verubecestat involves several key methods, primarily focusing on amide coupling reactions. The first-generation synthesis route utilized an amide coupling with a functionalized aniline, which introduced synthetic complexity but was effective in producing the desired compound .

Technical Details

  • First-Generation Route: This method involved multiple steps including the formation of key intermediates through functionalization and coupling reactions.
  • Next-Generation Synthesis: Recent advancements have focused on improving yield and enantiomeric purity using techniques such as chiral chromatography and mass spectrometry for analysis . This method allows for faster synthesis while maintaining high purity levels.
Molecular Structure Analysis

The molecular structure of verubecestat can be represented as follows:

  • Chemical Formula: C23_{23}H24_{24}N2_{2}O2_{2}
  • Molecular Weight: 364.45 g/mol

Structure Data

The compound features a complex structure with multiple functional groups that enhance its binding affinity to the target enzyme. The three-dimensional conformation plays a crucial role in its inhibitory activity against BACE1.

Chemical Reactions Analysis

Verubecestat undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Amide Coupling: This reaction forms the backbone of its synthesis, linking different functional groups to create the final compound.
  • Metabolism: In vivo studies have shown that verubecestat is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic processes leading to various metabolites .

Technical Details

  • The metabolic pathways involve oxidation and conjugation reactions, which are essential for understanding its pharmacokinetic profile.
Mechanism of Action

Verubecestat functions by specifically inhibiting BACE1, which is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. By blocking this enzymatic activity, verubecestat reduces the production of amyloid-beta, thereby potentially slowing down or preventing the progression of Alzheimer's disease.

Process Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Verubecestat shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound demonstrates specific acid-base properties that are critical for its interaction with biological targets.

Relevant data from studies indicate that its pharmacokinetic properties allow for effective dosing regimens while minimizing side effects .

Applications

Verubecestat was primarily investigated for its potential use in treating Alzheimer's disease by targeting amyloid-beta production. Although clinical trials showed mixed results regarding efficacy, research continues into understanding its role in neurodegenerative diseases and potential applications beyond Alzheimer's disease.

Mechanistic Basis of Verubecestat in Alzheimer’s Disease Pathophysiology

β-Secretase (BACE1) Inhibition: Molecular Targets and Substrate Specificity

Verubecestat (MK-8931) is a potent, orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting protease in amyloid-β (Aβ) peptide biosynthesis. BACE1 initiates the amyloidogenic pathway by cleaving amyloid precursor protein (APP) to generate soluble APPβ (sAPPβ) and membrane-bound C99 fragments. Subsequent γ-secretase cleavage of C99 yields neurotoxic Aβ peptides (e.g., Aβ₄₂), which aggregate into senile plaques—a hallmark of Alzheimer’s disease (AD) neuropathology [1] [7].

Verubecestat exhibits high selectivity for BACE1 over other aspartyl proteases like cathepsin D (45,000-fold selectivity) and pepsin, attributed to its optimized interaction with BACE1’s expansive substrate-binding cleft. This cleft comprises eight sub-pockets (S1–S4 and S1'–S4'), with catalytic aspartate residues (Asp32/Asp228) essential for proteolytic activity. The inhibitor’s binding affinity is governed by:

  • S1 Pocket Hydrophobicity: Accommodates verubecestat’s fluorophenyl group
  • S3 Pocket Solvent Exposure: Binds the picolinamide moiety
  • Flap Conformation Flexibility: Tyr71 stabilizes the closed-flap state [4] [7] [10].

Table 1: Selectivity Profile of Verubecestat

EnzymeKi (nM)Selectivity vs. BACE1
BACE10.381-fold
BACE20.38Equipotent
Cathepsin D>100,000>45,000-fold
Renin38,000>100,000-fold

Structural Dynamics of Verubecestat-BACE1 Binding Interactions

X-ray crystallography reveals verubecestat’s bimodal binding mechanism within BACE1’s active site:

  • Catalytic Dyad Engagement: The iminothiadiazinane core forms hydrogen bonds with Asp32 and Gly230, displacing catalytic water molecules.
  • S1/S3 Subsite Occupancy: The trans-coplanar fluorophenyl group embeds in the hydrophobic S1 pocket, while the fluoropyridyl moiety extends into the solvent-exposed S3sp cavity.
  • Flap Stabilization: Pro70 and Tyr71 adopt a closed conformation, creating a steric barrier that excludes bulkier substrates [4] [10].

Notably, the amide NH group participates in a critical hydrogen bond with the Gly230 carbonyl oxygen, mimicking substrate-enzyme interactions. The fluoropyridine nitrogen further stabilizes this conformation via intramolecular hydrogen bonding with the amide proton, enhancing binding affinity and reducing P-glycoprotein-mediated efflux [10].

Modulation of Amyloid-β Peptide Production: Kinetics and Dose-Response Relationships

Verubecestat demonstrates dose-dependent suppression of Aβ isoforms:

  • CSF Aβ₄₀ Reduction: 57% (12 mg/day), 79% (40 mg/day), and 84% (60 mg/day) after 7 days in mild-to-moderate AD patients [10].
  • Brain Aβ Dynamics: Chronic treatment (20 mg/kg BID in mice) reduces soluble Aβ₄₀ by >90% and inhibits nascent plaque formation without destabilizing existing plaques [2].

Synaptic effects are concentration-dependent:

  • Spine Density: 21-day MK-8931 treatment reduces dendritic spine density by 15% via impaired new spine formation (not loss of stable spines).
  • Reversibility: Spine formation normalizes post-treatment withdrawal, suggesting functional adaptation [2].

Table 2: Verubecestat Pharmacodynamic Profile

Dose (mg/day)CSF Aβ₄₀ ReductionTime to Max EffectDuration
1257%24–48 hoursSustained 24h
4079%24–48 hoursSustained 24h
6084%24–48 hoursSustained 24h

Cross-Reactivity with BACE2: Implications for Off-Target Effects

Verubecestat inhibits BACE2 (Ki = 0.38 nM) with potency equal to BACE1, raising concerns about off-target biology. BACE2 shares 64% sequence homology with BACE1 but exhibits distinct physiological roles:

  • Peripheral Effects: BACE2 cleaves TMEM27 in pancreatic β-cells, regulating insulin secretion. Inhibition causes glucose intolerance in preclinical models [6] [9].
  • Neurological Roles: BACE2 processes vascular cell adhesion molecule 1 (VCAM1), delta-and notch-like epidermal growth factor-related receptor (DNER), and plexin domain-containing 2 (PLXDC2) in glial cells. TNF-α inflammation drastically upregulates BACE2-mediated VCAM1 shedding in CSF [6] [9].

BACE2 expression in oligodendrocytes and ventricular-lining astrocytes suggests roles in neuroinflammation. During inflammatory challenges, cross-inhibition may alter vascular signaling and glial responses, potentially exacerbating neuroinflammatory cascades in AD [6] [9].

Table 3: BACE1 vs. BACE2 Expression and Substrates

FeatureBACE1BACE2
Brain ExpressionNeurons (hippocampus/cortex)Oligodendrocytes/ventricular astrocytes
Key SubstratesAPP, NRG1, CHL1VCAM1, TMEM27, PLXDC2
Inhibition ConsequenceReduced Aβ productionAltered glucose metabolism, VCAM1 shedding

Properties

CAS Number

1286770-55-5

Product Name

Verubecestat

IUPAC Name

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

Molecular Formula

C17H17F2N5O3S

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1

InChI Key

YHYKUSGACIYRML-KRWDZBQOSA-N

SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F

Synonyms

(R)-5-fluoro-N-(4-fluoro-3-(3-imino-2,5-dimethyl-1,1-dioxido-1,2,4-thiadiazinan-5-yl)phenyl)picolinamide 2,2,2-trifluoroacetate

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F

Isomeric SMILES

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.